3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline
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Description
3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline is a chemical compound with the molecular formula C11H8ClN3 and a molecular weight of 217.65 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds, such as 3H-furo[2,3-b]imidazo[4,5-f]quinolines, has been achieved through the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles and 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Physical and Chemical Properties Analysis
This compound is a solid substance that is soluble in DMSO, ethanol, and methanol . It should be stored at -20° C and has a melting point of 177-178°C .Future Directions
The future directions for research involving 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline and similar compounds could involve further exploration of their potential antibacterial properties . Additionally, understanding the metabolic pathways and mechanisms of action of these compounds could provide valuable insights for the development of new drugs .
Properties
IUPAC Name |
2-chloro-3-methylimidazo[4,5-f]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOVRMBVMMUKJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434902 |
Source
|
Record name | 3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161087-48-5 |
Source
|
Record name | 3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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